5-Bromo-2-fluoro-4-methylaniline
Overview
Description
5-Bromo-2-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a dihalogenated aniline derivative, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is used as a building block in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-4-methylaniline is known to be an activator of sirtuin 6 (SIRT6) , a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
The compound increases the deacetylase activity of SIRT6 by binding to an allosteric site . This binding leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The compound is involved in the regulation of the SIRT6 pathway . By increasing the deacetylase activity of SIRT6, it affects the acetylation state of histones, which are proteins that help package DNA in the nucleus. Changes in histone acetylation can affect gene expression, potentially leading to changes in cell behavior .
Result of Action
The activation of SIRT6 and the subsequent decrease in histone levels can have significant effects at the molecular and cellular level . In particular, it can influence gene expression and potentially alter cell behavior . In the context of cancer cells, this could potentially lead to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluoro-4-methylaniline is known to interact with various enzymes, proteins, and other biomolecules. It is one of the key ingredients for the synthesis of MDL compounds . These compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
Cellular Effects
MDL compounds, which include this compound, increase the deacetylase activity of SIRT6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells , thereby influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoro-4-methylaniline can be synthesized through several methods. One common approach involves the halogenation of 2-methylaniline. The process typically includes:
Bromination: 2-Methylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
5-Bromo-2-fluoro-4-methylaniline is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 2-Fluoro-4-methylaniline
Uniqueness
5-Bromo-2-fluoro-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical transformations, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENPNZYTNWJNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674746 | |
Record name | 5-Bromo-2-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945244-29-1 | |
Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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